molecular formula C20H22N2O B14193123 2-[(Diphenylmethylidene)amino]-2-ethylpent-4-enamide CAS No. 922704-97-0

2-[(Diphenylmethylidene)amino]-2-ethylpent-4-enamide

Cat. No.: B14193123
CAS No.: 922704-97-0
M. Wt: 306.4 g/mol
InChI Key: DFGUPGCBGGOVNT-UHFFFAOYSA-N
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Description

2-[(Diphenylmethylidene)amino]-2-ethylpent-4-enamide is an organic compound known for its unique chemical structure and properties. It is often used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Diphenylmethylidene)amino]-2-ethylpent-4-enamide typically involves the reaction of diphenylmethanone with glycine ethyl ester hydrochloride in the presence of a base such as diisopropylethylamine (DIPEA) and a catalyst like p-toluenesulfonic acid (TsOH). The reaction is carried out under nitrogen atmosphere at a temperature of 90°C for 18 hours. The product is then isolated and purified through standard separation techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(Diphenylmethylidene)amino]-2-ethylpent-4-enamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

2-[(Diphenylmethylidene)amino]-2-ethylpent-4-enamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Diphenylmethylidene)amino]-2-ethylpent-4-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl N-(diphenylmethylene)glycinate
  • N-(Diphenylmethylene)glycine ethyl ester
  • Ethyl (diphenylmethyleneamino)acetate

Uniqueness

2-[(Diphenylmethylidene)amino]-2-ethylpent-4-enamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

922704-97-0

Molecular Formula

C20H22N2O

Molecular Weight

306.4 g/mol

IUPAC Name

2-(benzhydrylideneamino)-2-ethylpent-4-enamide

InChI

InChI=1S/C20H22N2O/c1-3-15-20(4-2,19(21)23)22-18(16-11-7-5-8-12-16)17-13-9-6-10-14-17/h3,5-14H,1,4,15H2,2H3,(H2,21,23)

InChI Key

DFGUPGCBGGOVNT-UHFFFAOYSA-N

Canonical SMILES

CCC(CC=C)(C(=O)N)N=C(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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